2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride synthesis protocol
2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-(1,4-Diazepan-1-yl)-N-methylacetamide Dihydrochloride
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive and technically detailed protocol for the synthesis of 2-(1,4-Diazepan-1-yl)-N-methylacetamide Dihydrochloride, a valuable building block in contemporary drug discovery and development. The synthesis is presented as a robust, three-stage process, beginning with the preparation of the key intermediate, N-methyl-2-chloroacetamide. This is followed by the nucleophilic substitution reaction with 1,4-diazepane to yield the free base, 2-(1,4-diazepan-1-yl)-N-methylacetamide. The final stage details the conversion to the stable dihydrochloride salt. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical and medicinal chemistry, offering not just a procedural outline but also the underlying chemical principles and practical insights for successful execution.
Introduction and Strategic Overview
2-(1,4-Diazepan-1-yl)-N-methylacetamide and its derivatives are recognized as important scaffolds in medicinal chemistry. The diazepane moiety is a "privileged structure" found in a variety of biologically active compounds. This guide focuses on a reproducible and scalable synthesis pathway.
The selected synthetic strategy is a convergent approach, ensuring efficiency and high yields. The core logic involves the formation of an amide bond followed by an N-alkylation of a cyclic diamine. The final salt formation step enhances the compound's stability and aqueous solubility, which is often desirable for biological testing and formulation.
Reaction Pathway and Mechanism
The synthesis proceeds through two primary chemical transformations followed by a salt formation step.
Stage 1: Amide Formation. The synthesis of the alkylating agent, N-methyl-2-chloroacetamide, is achieved via the acylation of methylamine with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
Stage 2: Nucleophilic Substitution. The secondary amine of the 1,4-diazepane ring acts as a nucleophile, attacking the electrophilic carbon of the N-methyl-2-chloroacetamide. This SN2 reaction forms the core structure of the target molecule.
Stage 3: Salt Formation. The final product is obtained by treating the free base with hydrochloric acid, leading to the protonation of the two basic nitrogen atoms in the diazepane ring.
Overall Synthesis Scheme:
Figure 1: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Stage 1: Synthesis of N-methyl-2-chloroacetamide
Principle: This step involves the acylation of methylamine with chloroacetyl chloride. The reaction is typically performed in a non-protic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. A two-phase system (Schotten-Baumann conditions) can also be employed.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Methylamine (40% in H₂O) | 31.06 | 25 mL | ~0.29 mol |
| Chloroacetyl chloride | 112.94 | 10 mL | 0.12 mol |
| Dichloromethane (DCM) | - | 200 mL | - |
| Sodium hydroxide (NaOH) | 40.00 | 12 g | 0.30 mol |
| Water | - | 150 mL | - |
Procedure:
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In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine the methylamine solution and 100 mL of DCM.
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Cool the mixture to 0-5 °C in an ice-water bath.
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In a separate beaker, dissolve sodium hydroxide in 100 mL of water and cool the solution.
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Dissolve chloroacetyl chloride (10 mL) in 100 mL of cold DCM and add it to the dropping funnel.
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Simultaneously, add the chloroacetyl chloride solution and the cold NaOH solution dropwise to the stirred methylamine solution. Maintain the internal temperature below 10 °C throughout the addition. The rate of addition should be controlled to keep the pH of the aqueous layer basic.
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After the addition is complete, continue stirring at room temperature for an additional 2 hours.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure using a rotary evaporator to yield N-methyl-2-chloroacetamide as a white to off-white solid.
Characterization: The product can be characterized by ¹H NMR and melting point analysis.
Stage 2: Synthesis of 2-(1,4-Diazepan-1-yl)-N-methylacetamide (Free Base)
Principle: This is a nucleophilic substitution reaction where 1,4-diazepane displaces the chloride from N-methyl-2-chloroacetamide. A base is required to neutralize the HCl formed and to deprotonate the diazepane hydrochloride if it is used as the starting material. An excess of 1,4-diazepane can also serve as the base.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| N-methyl-2-chloroacetamide | 107.54 | 10.75 g | 0.10 mol |
| 1,4-Diazepane | 100.16 | 20.03 g | 0.20 mol |
| Acetonitrile | - | 250 mL | - |
| Potassium carbonate (K₂CO₃) | 138.21 | 13.82 g | 0.10 mol |
Procedure:
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To a 500 mL round-bottom flask, add 1,4-diazepane (20.03 g), potassium carbonate (13.82 g), and acetonitrile (250 mL).
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Stir the suspension at room temperature for 15 minutes.
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Add a solution of N-methyl-2-chloroacetamide (10.75 g) in 50 mL of acetonitrile dropwise to the suspension.
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Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Wash the filter cake with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure to obtain a viscous oil.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel using a DCM/Methanol gradient. The pure product, 2-(1,4-diazepan-1-yl)-N-methylacetamide, is typically a liquid or a low-melting solid[1][2].
Stage 3: Formation of 2-(1,4-Diazepan-1-yl)-N-methylacetamide Dihydrochloride
Principle: The free base, containing two basic nitrogen atoms, is treated with two equivalents of hydrochloric acid to form the more stable and crystalline dihydrochloride salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-(1,4-Diazepan-1-yl)-N-methylacetamide | 171.24 | 17.12 g | 0.10 mol |
| Hydrochloric acid (conc., 37%) | 36.46 | ~17 mL | ~0.20 mol |
| Isopropanol or Ethanol | - | 200 mL | - |
| Diethyl ether | - | 100 mL | - |
Procedure:
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Dissolve the purified free base (17.12 g) in 200 mL of isopropanol or ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (~17 mL) dropwise with vigorous stirring. A white precipitate should form.
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After the addition is complete, stir the suspension at 0-5 °C for another hour.
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Collect the solid product by filtration.
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Wash the precipitate with cold diethyl ether (2 x 50 mL) to remove any residual acid and solvent.
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Dry the product under vacuum at 40-50 °C to a constant weight.
Safety and Handling
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Chloroacetyl chloride is highly corrosive and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
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Methylamine is a flammable and corrosive gas/solution. Ensure adequate ventilation and avoid inhalation.
-
1,4-Diazepane is corrosive and should be handled with care.
-
Hydrochloric acid is highly corrosive. Use appropriate PPE during handling.
Characterization of the Final Product
The final product, 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, should be a white crystalline solid. Its identity and purity should be confirmed using the following analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight of the free base cation.
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Elemental Analysis: To determine the elemental composition and confirm the dihydrochloride salt stoichiometry.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further application in drug discovery and development.
References
-
Synthesis of N-(4,5-dihydro-1-methyl-[3][4][5]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[3][5]diazepan-1-yl)acetamides: This article describes the synthesis of complex molecules using a similar diazepane acetamide core, providing a basis for the alkylation reaction.[3]
-
Synthesis of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives: This paper outlines a synthetic route starting from the key intermediate 2-(1,4-Diazepan-1-yl)-N-phenylacetamide, which is analogous to the target free base in this guide.[4]
-
Synthesis of N′-Substituted 2-Aminoacetanilides: This reference details the synthesis of 2-chloroacetanilides from anilines and chloroacetyl chloride, a reaction analogous to the formation of N-methyl-2-chloroacetamide.[6]
-
Commercial Availability of 2-(1,4-diazepan-1-yl)-N-methylacetamide: Sigma-Aldrich and other chemical suppliers list the free base (CAS 87055-37-6), confirming its chemical identity and properties.[1][2]
-
Commercial Availability of 2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride: The availability of the dihydrochloride salt of a closely related analogue supports the final salt formation step in this protocol.[7]
Sources
- 1. 2-(1,4-diazepan-1-yl)-N-methylacetamide | 87055-37-6 [sigmaaldrich.com]
- 2. 2-(1,4-diazepan-1-yl)-N-methylacetamide-87055-37-6 - Thoreauchem [thoreauchem.com]
- 3. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-<i>N</i>-phenylacetamide derivatives as a new class of falcipain-2 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
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